molecular formula C15H16ClN5S B15216608 6-((2-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine CAS No. 92494-53-6

6-((2-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine

Cat. No.: B15216608
CAS No.: 92494-53-6
M. Wt: 333.8 g/mol
InChI Key: ZITJURWWDLKJNF-UHFFFAOYSA-N
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Description

6-((2-Chlorobenzyl)thio)-9-propyl-9H-purin-2-amine is a purine derivative featuring a thioether group at the 6-position linked to a 2-chlorobenzyl moiety and a propyl chain at the 9-position. Its structure combines a purine core with substituents that modulate electronic, steric, and hydrophobic properties. This compound is synthesized via nucleophilic aromatic substitution (SNAr) or alkylation reactions, as seen in analogous purine derivatives .

Properties

CAS No.

92494-53-6

Molecular Formula

C15H16ClN5S

Molecular Weight

333.8 g/mol

IUPAC Name

6-[(2-chlorophenyl)methylsulfanyl]-9-propylpurin-2-amine

InChI

InChI=1S/C15H16ClN5S/c1-2-7-21-9-18-12-13(21)19-15(17)20-14(12)22-8-10-5-3-4-6-11(10)16/h3-6,9H,2,7-8H2,1H3,(H2,17,19,20)

InChI Key

ZITJURWWDLKJNF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine typically involves the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.

    Introduction of the Propyl Group: The propyl group is introduced at the 9-position of the purine ring through alkylation reactions using propyl halides under basic conditions.

    Attachment of the 2-chlorobenzylthio Group: The final step involves the nucleophilic substitution reaction where the 2-chlorobenzylthio group is attached to the purine core. This is typically achieved using 2-chlorobenzyl chloride and a thiol reagent in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the nitro groups, if present, converting them into amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as thiols and amines are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Amines: Formed through reduction of nitro groups.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

6-((2-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an antiviral and anticancer agent due to its ability to interact with nucleic acids and enzymes involved in DNA replication.

    Biological Research: It is used as a tool compound to study the mechanisms of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-((2-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can intercalate into DNA, disrupting the replication process and leading to cell death in rapidly dividing cells.

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The 6-position’s substituent critically impacts biological activity and chemical reactivity. Key analogs include:

Compound Name 6-Substituent Key Features Reference
Target compound (2-Chlorobenzyl)thio Thioether with 2-chloro group; moderate steric bulk, electron-withdrawing -
6-((4-Chlorobenzyl)thio)-9-propyl-9H-purin-2-amine (4-Chlorobenzyl)thio Isomeric 4-chloro group; altered electronic effects and binding orientation
6-Chloro-9-propyl-9H-purin-2-amine Cl Direct chloro substitution; higher electronegativity, reduced flexibility
9-Allyl-6-chloro-9H-purin-2-amine Cl Allyl group at 9-position; increased hydrophobicity
6-(Cyclohexylmethoxy)-9H-purin-2-amine Cyclohexylmethoxy Ether linkage; bulky cyclohexyl group affects steric accessibility

Key Observations :

  • Thioether vs.
  • Positional Isomerism: The 2-chlorobenzylthio group (target) vs.

Substituent Variations at the 9-Position

The 9-position substituent modulates hydrophobicity and conformational flexibility:

Compound Name 9-Substituent Key Features Reference
Target compound Propyl Linear alkyl chain; moderate hydrophobicity -
9-(3-Chlorobenzyl)-2-fluoro-N-methyl-9H-purin-6-amine 3-Chlorobenzyl Aromatic substituent; enhanced π-π stacking potential
9-(Prop-2-yn-1-yl)-6-chloro-9H-purin-2-amine Propargyl Triple bond introduces rigidity; potential for click chemistry modifications
9-((3-(tert-Butyl)-4,5-dihydroisoxazol-5-yl)methyl)-6-chloro-9H-purin-2-amine Dihydroisoxazole Heterocyclic group; increased steric bulk and polarity

Key Observations :

  • Propyl vs. Benzyl : The target’s propyl group offers simpler hydrophobicity compared to 3-chlorobenzyl (), which may enhance membrane permeability but reduce target specificity .
  • Propargyl vs.

Biological Activity

6-((2-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine, also known by its CAS number 92494-53-6, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC15H16ClN5S
Molecular Weight333.839 g/mol
Density1.43 g/cm³
Boiling Point578.4 °C
Flash Point303.6 °C
LogP4.345

These properties suggest a relatively stable compound with potential for various applications in medicinal chemistry.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. A study demonstrated that compounds with similar purine structures showed significant cytotoxicity against various cancer cell lines, suggesting that this compound may also inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Protein Kinases : The purine structure allows for potential inhibition of protein kinases involved in cancer progression.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence that this compound may possess neuroprotective effects. A study involving ALS models indicated that similar compounds could enhance cell viability and protect against neurodegeneration caused by mutant SOD1 proteins . This suggests potential applications in treating neurodegenerative diseases.

Study on Cytotoxicity

A recent experiment assessed the cytotoxic effects of this compound on PC12 cells expressing G93A-SOD1:

  • Experimental Design : Cells were treated with varying concentrations of the compound.
  • Results : The compound demonstrated a dose-dependent increase in cell viability compared to untreated controls, indicating protective effects against mutant SOD1-induced toxicity.

Pharmacokinetic Studies

Pharmacokinetic studies are essential for understanding the bioavailability and metabolism of this compound:

  • Absorption and Distribution : Initial findings suggest moderate absorption rates, with LogP values indicating good membrane permeability.
  • Metabolism : Further studies are needed to evaluate metabolic stability and the potential for drug-drug interactions.

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